molecular formula C9H18 B044294 1,3,5-Trimethylcyclohexane CAS No. 1795-27-3

1,3,5-Trimethylcyclohexane

Cat. No.: B044294
CAS No.: 1795-27-3
M. Wt: 126.24 g/mol
InChI Key: ODNRTOSCFYDTKF-UHFFFAOYSA-N
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Description

1,3,5-Trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at positions 1, 3, and 5. This compound is a colorless liquid with a boiling point of approximately 140°C and a density of 0.77 g/cm³ .

Preparation Methods

1,3,5-Trimethylcyclohexane can be synthesized through several methods:

Chemical Reactions Analysis

1,3,5-Trimethylcyclohexane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3,5-trimethylcyclohexane involves its interaction with various molecular targets and pathways. As a solvent, it facilitates the dissolution of other substances, enhancing their reactivity. In polymerization, it acts as an initiator by decomposing to form free radicals that start the polymerization process.

Comparison with Similar Compounds

1,3,5-Trimethylcyclohexane can be compared with other substituted cyclohexanes such as:

This compound is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,3,5-trimethylcyclohexane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNRTOSCFYDTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID20862763, DTXSID801025627, DTXSID901025632
Record name 1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 1,3,5-Trimethylcyclohexane
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CAS No.

1839-63-0, 1795-26-2, 1795-27-3
Record name 1,3,5-Trimethylcyclohexane
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Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)-
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Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)-
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Record name 1,trans-5-Trimethylcyclohexane
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Record name 1,cis-5-Trimethylcyclohexane
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Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Record name 1,3,5-trimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

A: The molecular formula of 1,3,5-trimethylcyclohexane is C9H18, and its molecular weight is 126.23 g/mol. []

A: Yes, researchers have studied the infrared dispersion [] and vapor phase dielectric relaxation spectra [] of this compound. Additionally, NMR spectroscopy has been used to analyze its structure, particularly the chemical shifts observed in its spectra. []

A: Yes, this compound exists as cis and trans isomers. The cis isomer, particularly cis,cis-1,3,5-trimethylcyclohexane, is significant in various applications. [] The trans isomers have been found to preferentially adopt an ag-like SOMO (singly occupied molecular orbital) in various matrices, while the cis isomers exhibit matrix-dependent SOMO preferences. []

A: Studies on cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid derivatives have revealed that both chair and boat conformations possess similar intrinsic stability. Factors like hydrogen bonding patterns with solvent molecules and the presence of bulky substituents significantly influence the preferred conformation. []

A: While specific synthetic details are not provided in the provided papers, a reference is made to the synthesis and conformational analysis of Kemp's Triacid. [, ] This compound serves as a crucial starting material for various derivatives.

A: Kemp’s triacid derivatives include imide [], tribenzyl ester [], and N-picolyl derivatives. [] Kemp’s triacid imides have demonstrated the ability to selectively transport Ca2+ and Mg2+ ions against their concentration gradients. [] N-picolyl derivatives of Kemp's triamine show potential as antitumor agents due to their ability to form stable complexes with metal ions, exhibiting cytotoxic activity against HeLa cancer cell lines comparable to tachpyr (N,N′,N′′-tris(2-pyridylmethyl)-cis,cis-1,3,5-triaminocyclohexane). [] Additionally, a model compound, 2-N-methylaminoethylguanidine amide of Kemp’s triacid, has been used to study the active site of bacteriorhodopsin using FTIR and 1H NMR spectroscopy. []

A: Studies have shown that methyl radicals abstract hydrogen atoms from this compound. This abstraction occurs from all available hydrogen atoms – primary, secondary, and tertiary – with distinct Arrhenius parameters for each type. []

A: Yes, 1,3,5-trimethylcyclohexa-1,4-diene can act as a hydrogen donor in the presence of Lewis acid catalysts like (C2F5)3PF2 and B(C6F5)3, leading to the dismutation of the diene into mesitylene and this compound. Interestingly, the reaction exhibits solvent dependency with varying product distributions observed in CH2Cl2 and toluene. []

A: Yes, the catalytic hydrogenation of 1,3,5-trimethylbenzene to this compound has been investigated in continuous countercurrent moving-bed chromatographic reactors. This system has demonstrated the ability to achieve conversions exceeding thermodynamic equilibrium, highlighting its potential for enhanced reaction efficiency. []

A: this compound is a component of surrogate fuel mixtures used to mimic the properties of jet fuels like Jet A-1 and RP-3. [, ] These surrogates help in understanding the combustion characteristics and developing accurate kinetic models for these fuels.

A: Perfluoro-1,3,5-trimethylcyclohexane is utilized as a partitioning tracer in interwell tracer tests to estimate the distribution and saturation of dense non-aqueous phase liquids (DNAPLs) like trichloroethylene in the vadose zone. [, ] These tests are crucial for characterizing contaminated sites and designing remediation strategies.

A: Kemp's triacid (H3kta) acts as a versatile ligand for uranyl ions, forming a variety of complexes with diverse structures. [, ] The resulting structures range from zero-dimensional to two-dimensional polymers, highlighting the flexibility of the ligand and its ability to accommodate different coordination environments.

A: The co-crystal of Kemp's triacid with acetic acid disrupts the typical one-dimensional hydrogen-bonded rod motif usually observed for Kemp’s triacid alone. [] This disruption highlights the influence of intermolecular interactions and the ability to modify supramolecular assembly through the introduction of guest molecules.

A: While specific details on environmental impact aren't provided in the documents, the use of perfluoro-1,3,5-trimethylcyclohexane as a tracer in environmental studies suggests a need to understand its fate and potential effects on ecosystems. Further research on its degradation pathways and ecotoxicological properties is crucial. []

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